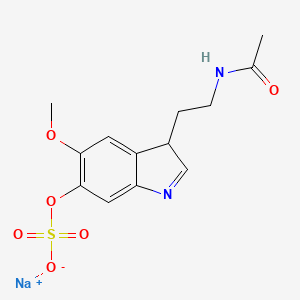

6-Sulfatoxy Melatonin Sodium Salt

Description

Structure

3D Structure of Parent

Properties

CAS No. |

76290-78-3 |

|---|---|

Molecular Formula |

C13H15N2NaO6S |

Molecular Weight |

350.32 g/mol |

IUPAC Name |

sodium;[3-(2-acetamidoethyl)-5-methoxy-1H-indol-6-yl] sulfate |

InChI |

InChI=1S/C13H16N2O6S.Na/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11;/h5-7,15H,3-4H2,1-2H3,(H,14,16)(H,17,18,19);/q;+1/p-1 |

InChI Key |

RRAMWSGKMQYWPL-UHFFFAOYSA-M |

SMILES |

CC(=O)NCCC1C=NC2=CC(=C(C=C12)OC)OS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)[O-].[Na+] |

Synonyms |

N-[2-[5-Methoxy-6-(sulfooxy)-1H-indol-3-yl]ethyl]acetamide Sodium; 6-(Sulfonyloxy)melatonin Sodium; 6-Hydroxymelatonin Sulfate Sodium; 6-Sulphatoxymelatonin Sodium; |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Melatonin Leading to 6 Sulfatoxy Melatonin

Enzymatic Hydroxylation of Melatonin (B1676174) to 6-Hydroxymelatonin (B16111)

The first and rate-limiting step in the metabolic clearance of melatonin is its conversion to 6-hydroxymelatonin. wikipedia.org This reaction is catalyzed by a specific family of enzymes located primarily in the liver. researchgate.netnih.gov

The 6-hydroxylation of melatonin is mediated by enzymes from the cytochrome P450 (CYP) superfamily. researchgate.netresearchgate.netnih.gov Extensive research using recombinant human P450 isozymes has identified several key players in this process. The principal enzymes responsible for this reaction are CYP1A1, CYP1A2, and CYP1B1. nih.govresearchgate.netnih.gov CYP1A2 is considered the foremost enzyme in the liver for melatonin 6-hydroxylation. nih.govresearchgate.netdrugbank.com While CYP1A1 and CYP1B1 also efficiently catalyze this reaction, CYP2C19 is recognized to play only a minor role. nih.govresearchgate.net In contrast, CYP2C19 is more involved in the O-demethylation of melatonin, a less significant metabolic pathway. nih.govresearchgate.netnih.gov

The catalytic efficiencies of the primary enzymes involved in melatonin 6-hydroxylation have been characterized by their kinetic parameters, Michaelis-Menten constant (K_m) and maximum velocity (V_max).

Table 1: Kinetic Parameters of Human Cytochrome P450 Isozymes for Melatonin 6-Hydroxylation

| Enzyme | K_m (μM) | V_max (pmol min⁻¹ pmol⁻¹ P450) |

|---|---|---|

| CYP1A1 | 19.2 ± 2.01 | 6.46 ± 0.22 |

| CYP1A2 | 25.9 ± 2.47 | 10.6 ± 0.32 |

| CYP1B1 | 30.9 ± 3.76 | 5.31 ± 0.21 |

Data derived from studies on recombinant human P450 isozymes. nih.govresearchgate.net

The distribution of cytochrome P450 enzymes that metabolize melatonin varies across different organs, leading to site-specific metabolism. The liver is the primary site of melatonin metabolism, largely due to the high expression of CYP1A2. researchgate.netresearchgate.netnih.gov CYP1A1 is considered an extrahepatic enzyme, contributing to melatonin metabolism in other tissues. acs.org CYP1B1 is notably absent from the liver but exhibits a wide extrahepatic distribution. nih.govresearchgate.net It is found at high levels in tissues such as the intestine and the cerebral cortex, where it may play a role in regulating local concentrations of melatonin and 6-hydroxymelatonin. nih.govresearchgate.net Melatonin metabolism has also been identified in the brain and skin through various pathways. nih.gov

Conjugation of 6-Hydroxymelatonin via Sulfation

Following its formation, 6-hydroxymelatonin undergoes a phase II conjugation reaction, specifically sulfation. nih.govresearchgate.net This process involves the transfer of a sulfonate group to the hydroxyl group of 6-hydroxymelatonin, forming the highly water-soluble 6-sulfatoxymelatonin (B1220468), which can be readily excreted in the urine. nih.gov This sulfation step is a major pathway in melatonin metabolism, with sulfated 6-hydroxymelatonin accounting for a significant portion of the conjugates found in human urine. nih.gov

The sulfation of 6-hydroxymelatonin is catalyzed by a family of enzymes known as cytosolic sulfotransferases (SULTs). nih.govnih.gov Systematic analyses of various human SULTs have been conducted to identify the specific isoforms responsible for this conjugation.

Studies investigating the activity of thirteen known human SULTs have revealed that several isoforms are capable of sulfating 6-hydroxymelatonin. nih.govnih.gov Among these, SULT1A1 consistently demonstrates the strongest catalytic activity towards 6-hydroxymelatonin. nih.govnih.gov Other isoforms, including SULT1A2, SULT1A3, SULT1B1, SULT1E1, and SULT1C4, also exhibit activity, but to a lesser extent than SULT1A1. nih.govnih.gov Based on kinetic parameters and comparative activity, SULT1A1 is considered the major enzyme responsible for the sulfation of 6-hydroxymelatonin in humans. nih.govnih.gov

Table 2: Relative Sulfating Activity of Human SULT Isoforms Towards 6-Hydroxymelatonin

| SULT Isoform | Relative Activity Ranking |

|---|---|

| SULT1A1 | Strongest |

| SULT1C4 | Active |

| SULT1A2 | Active |

| SULT1A3 | Active |

| SULT1B1 | Active |

| SULT1E1 | Active |

Summary of findings from systematic analysis of human SULTs. nih.govnih.govnih.gov

The sulfation of 6-hydroxymelatonin occurs in various tissues throughout the body, corresponding to the expression patterns of the relevant SULT enzymes. Enzymatic assays using cytosols prepared from different human organs have been performed to map this activity. The highest levels of 6-hydroxymelatonin-sulfating activity are found in the liver and the small intestine. nih.govnih.gov The lung and kidney also demonstrate the capacity for this conjugation, although their activity is considerably lower than that of the liver and small intestine. nih.govnih.govnih.gov In contrast, the brain exhibits a very low rate of melatonin sulfation. nih.gov

Influence of pH on Sulfotransferase Activity Kinetics

For the sulfotransferase SULT1A1, which is crucial for the formation of 6-sulfatoxy melatonin, enzymatic activity is typically assayed under controlled pH conditions to ensure optimal performance and reproducibility. nih.gov Research into SULT1A1 kinetics often utilizes a pH of 7.0, indicating that the enzyme functions efficiently at a neutral physiological pH. nih.gov Studies have shown that manipulating intracellular pH can be a mechanism to influence sulfotransferase activity. For instance, increasing the pH of follicular stem cells has been explored as a method to increase SULT1A1 activity. folliclethought.com This suggests that deviations from the optimal pH range can lead to a decrease in the enzyme's catalytic efficiency, which would, in turn, reduce the rate of 6-sulfatoxy melatonin formation.

Comparison with Other Melatonin Catabolic Pathways

While the formation of 6-sulfatoxy melatonin is the predominant metabolic route, several other, less prominent catabolic pathways for melatonin exist.

Kynuric Pathway: In this pathway, the indole (B1671886) ring of melatonin is cleaved, leading to the formation of N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK). nih.gov AFMK can then be deformylated to produce N¹-acetyl-5-methoxykynuramine (AMK). researchgate.net This pathway was once thought to be a major route in the brain but is now considered more relevant under conditions of inflammation or high oxidative stress. nih.govresearchgate.net

Deacetylation: Another minor route involves the deacetylation of melatonin to form 5-methoxytryptamine (B125070) (5-MT). nih.gov This pathway's significance is complex, as 5-MT can also serve as a precursor in an alternative melatonin synthesis pathway in organisms outside of the animal kingdom. nih.gov

| Pathway | Key Enzymes | Primary Metabolite(s) | Primary Location | Relative Importance in Humans |

|---|---|---|---|---|

| Hydroxylation/Sulfation | CYP1A2, SULT1A1 | 6-Hydroxymelatonin, 6-Sulfatoxy melatonin | Liver | Major (>80-90%) nih.govmdpi.com |

| Kynuric Pathway | Various (e.g., myeloperoxidase, indoleamine 2,3-dioxygenase) | AFMK, AMK | Brain, Skin, Immune Cells | Minor (more significant under inflammation) nih.gov |

| O-demethylation | CYP2C19, CYP1A2 | N-acetylserotonin | Liver | Minor nih.gov |

Physiological Regulation of Melatonin Metabolism and 6-Sulfatoxy Melatonin Formation

The formation of 6-sulfatoxy melatonin is physiologically regulated by a variety of factors that influence both the synthesis of melatonin and the activity of the metabolic enzymes responsible for its degradation.

Light-Dark Cycle: The most critical regulator is the environmental light-dark cycle. Light exposure suppresses the production of melatonin in the pineal gland. nih.govmecenemarket.com Consequently, the amount of melatonin available for metabolism into 6-sulfatoxy melatonin is highest during the night and very low during the day. creative-proteomics.com The urinary excretion of 6-sulfatoxy melatonin follows this distinct circadian rhythm, making it a reliable marker for the body's internal clock and total nocturnal melatonin production. nih.govresearchgate.net

Age: The amplitude of the circadian rhythm of melatonin decreases with age. endocrine-abstracts.org This age-related decline in melatonin production leads to a corresponding decrease in the amount of 6-sulfatoxy melatonin produced and excreted.

Sex: Some studies have observed sex-related differences in melatonin metabolism. Organ cytosols prepared from human females have been shown to exhibit higher sulfation activity than those from males, suggesting potential hormonal influences on sulfotransferase enzyme expression or activity. nih.gov

Analytical Methodologies for 6 Sulfatoxy Melatonin Quantification in Research

Advanced Chromatographic and Spectrometric Techniques

Modern analytical chemistry offers highly sensitive and specific methods for quantifying small molecules like 6-Sulfatoxy Melatonin (B1676174) in complex biological matrices. The two predominant techniques employed in research are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assays (ELISA).

LC-MS/MS has become the gold standard for the quantification of small molecules due to its high specificity, sensitivity, and reproducibility. researchgate.net This technique separates compounds in a liquid phase before they are ionized and detected by a mass spectrometer, allowing for precise identification and measurement. In contrast to immunoassays, LC-MS/MS is less susceptible to issues like cross-reactivity. nih.govrug.nl

A key advantage of LC-MS/MS is its ability to be automated for high-throughput analysis. For instance, a validated method for urinary 6-Sulfatoxy Melatonin has a total analysis time of just six minutes per sample, which includes the sample clean-up step. researchgate.netrug.nl

Isotope Dilution Mass Spectrometry (IDMS) is a powerful application of LC-MS/MS that ensures high accuracy and precision. This method involves adding a known quantity of a stable, isotopically labeled version of the target analyte to the sample before processing. uniovi.es For the analysis of 6-Sulfatoxy Melatonin, a deuterium-labeled internal standard, 6-Sulfatoxy Melatonin-d4 Sodium Salt, is commonly used. researchgate.netbrighamandwomens.org

This "heavy" labeled standard is chemically identical to the naturally occurring ("light") analyte and behaves similarly during sample extraction, chromatography, and ionization. medchemexpress.com However, it is distinguishable by the mass spectrometer due to its higher mass. By measuring the ratio of the native analyte to the labeled internal standard, any sample loss or variability during the analytical process can be precisely corrected for, leading to highly accurate quantification. uniovi.esbrighamandwomens.org

Biological samples such as urine are complex matrices containing numerous compounds that can interfere with analysis. researchgate.net Solid Phase Extraction (SPE) is a sample preparation technique used to clean up the sample and concentrate the analyte of interest. brighamandwomens.org Online SPE automates this process by integrating it directly with the LC-MS/MS system. nih.govthermofisher.com

Enzyme-Linked Immunosorbent Assays (ELISA) are a common immunoassay technique used for quantifying 6-Sulfatoxy Melatonin in research, particularly in studies with large sample numbers. alpco.combuhlmannlabs.com These kits are designed for research use only and not for diagnostic procedures. mybiosource.commedicalexpo.com

The most common format for 6-Sulfatoxy Melatonin is a competitive ELISA. buhlmannlabs.commedicalexpo.com In this setup, 6-Sulfatoxy Melatonin present in the sample competes with a fixed amount of enzyme-labeled 6-Sulfatoxy Melatonin for a limited number of binding sites on a specific antibody coated onto a microtiter plate. biomol.com After an incubation period, unbound components are washed away. A substrate is then added, which reacts with the enzyme to produce a colored product. The intensity of this color is inversely proportional to the concentration of 6-Sulfatoxy Melatonin in the original sample. alpco.combiomol.com A standard curve is generated using calibrators with known concentrations to determine the amount of 6-Sulfatoxy Melatonin in the unknown samples. mybiosource.com While useful, immunoassays can be hampered by cross-reactivity and poorer reproducibility compared to mass spectrometric methods when analyzing small molecules. nih.govrug.nl

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Validation of Analytical Methods for Reproducibility and Sensitivity in Research Settings

For an analytical method to be considered reliable for research, it must undergo a rigorous validation process to demonstrate its performance characteristics. youtube.com This ensures that the data generated is accurate, reproducible, and fit for its intended purpose.

Key validation parameters for methods like LC-MS/MS include:

Precision : This measures the closeness of agreement between a series of measurements. It is typically expressed as the coefficient of variation (CV) and assessed at different levels, such as intra-assay (within a single run) and inter-assay (between different runs). jst.go.jp For a validated LC-MS/MS method for urinary 6-Sulfatoxy Melatonin, the inter-assay CV was found to be less than 5.4%. researchgate.netnih.gov

Sensitivity : The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte that can be reliably measured with acceptable precision and accuracy. rug.nl A highly sensitive LC-MS/MS method for 6-Sulfatoxy Melatonin achieved an LLOQ of 0.2 nmol/L. researchgate.netnih.gov

Accuracy : This refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples spiked with known amounts of the analyte. jst.go.jp

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. jst.go.jp

Specificity : The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample. jst.go.jp

The table below summarizes the performance of a validated online SPE-LC-MS/MS method for 6-Sulfatoxy Melatonin quantification.

| Validation Parameter | Performance Metric |

|---|---|

| Inter-assay Precision (CV) | <5.4% |

| Lower Limit of Quantification (LLOQ) | 0.2 nmol/L |

Strategies for Minimizing Analytical Variation and Interferences in Biological Matrices

Minimizing both analytical and pre-analytical variation is essential for obtaining meaningful research data. Biological variation, which is the natural fluctuation of an analyte's concentration, must also be considered. researchgate.net

Strategies to minimize variation and interferences include:

Standardized Sample Collection : To minimize pre-analytical variability, sample collection protocols should be strictly standardized. Since melatonin secretion follows a distinct circadian rhythm, the timing of urine collection (e.g., first-morning void, 24-hour collection) is critical and must be consistent. nih.gov

Advanced Sample Preparation : As discussed, techniques like online SPE are highly effective at removing interfering substances from complex biological matrices, thereby reducing matrix effects and improving analytical accuracy. rug.nl

Use of Isotope-Labeled Internal Standards : The application of isotope dilution with standards like 6-Sulfatoxy Melatonin-d4 Sodium Salt is the most robust strategy to correct for analytical variations and potential sample loss during preparation, ensuring the highest level of accuracy. researchgate.net

Understanding Biological Variation : Research has shown that biological variation of 6-Sulfatoxy Melatonin excretion can be significant. One study quantified both within-subject (variation in one individual over time) and between-subject (variation across a population) variability. nih.gov These findings highlight the need for repeated measurements in longitudinal studies to obtain a reliable estimate of an individual's melatonin production. researchgate.net

The following table presents data on the biological variation of urinary 6-Sulfatoxy Melatonin excretion.

| Urine Collection Period | Within-Subject Variation (CV) | Between-Subject Variation (CV) |

|---|---|---|

| Day Urine | 39.2% | 39.1% |

| Night Urine | 15.1% | 37.9% |

| 24-hour Urine | 12.2% | 36.8% |

Specimen Types for Research Analysis (e.g., Urine, Plasma, In Vitro Cell Culture Media)

The selection of a suitable biological matrix is a fundamental aspect of study design in 6-sulfatoxymelatonin (B1220468) research. Urine and plasma are the most common specimens, while the analysis in in vitro cell culture media presents an emerging area of interest for mechanistic studies.

Urine

Urine is the most frequently utilized specimen for the determination of 6-sulfatoxymelatonin levels, offering a non-invasive method to estimate melatonin production. nih.govbuhlmannlabs.com The concentration of aMT6s in urine correlates well with the total amount of melatonin circulating in the plasma during the collection period. nais.net.cn First morning urine voids are often used to provide an integrated measure of nocturnal melatonin production. nih.gov

Two primary analytical methods are employed for the quantification of aMT6s in urine: enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits for aMT6s are widely available for research purposes and are based on the principle of competitive binding. nais.net.cn In these assays, aMT6s in the urine sample competes with a labeled form of the metabolite for binding to a limited number of specific antibodies. buhlmannlabs.com The resulting signal is inversely proportional to the concentration of aMT6s in the sample. buhlmannlabs.comresearchgate.net While ELISA offers a high-throughput and cost-effective solution, it can be susceptible to cross-reactivity and lower specificity compared to mass spectrometry. buhlmannlabs.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered a more specific and sensitive method for the quantification of small molecules like 6-sulfatoxymelatonin. frontiersin.org This technique involves the chromatographic separation of the analyte from other components in the urine matrix, followed by its detection and quantification based on its unique mass-to-charge ratio. nih.gov LC-MS/MS methods have been validated for high-throughput analysis and are less prone to the interferences that can affect immunoassays. buhlmannlabs.comfrontiersin.org

Table 1: Comparison of Analytical Methods for Urinary 6-Sulfatoxymelatonin

| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Competitive immunoassay nais.net.cn | Chromatographic separation and mass-based detection frontiersin.org |

| Specificity | Can be affected by cross-reactivity buhlmannlabs.com | High frontiersin.org |

| Sensitivity | Generally lower than LC-MS/MS | High frontiersin.org |

| Throughput | High | Can be high with automated systems buhlmannlabs.com |

| Cost | Lower | Higher |

Plasma

While urine analysis provides an integrated measure of melatonin production, plasma samples can offer a more direct and time-specific assessment of circulating 6-sulfatoxymelatonin levels. The measurement of aMT6s in plasma is less common than in urine but can be valuable in pharmacokinetic studies and for understanding the immediate metabolic fate of melatonin.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Similar to its application in urine analysis, LC-MS/MS is the preferred method for quantifying aMT6s in plasma due to its high specificity and sensitivity. A validated LC-MS/MS method for the simultaneous quantification of melatonin and its major metabolites, including 6-sulfatoxymelatonin, in dog plasma has been developed. nih.gov This method demonstrated good linearity and precision, with a lower limit of quantification (LLOQ) of 0.50 ng/mL for aMT6s. nih.gov

Immunoassays: While radioimmunoassays (RIA) and ELISAs have been used for aMT6s in plasma, they are generally less common than in urine analysis. buhlmannlabs.com

Table 2: LC-MS/MS Method Parameters for 6-Sulfatoxymelatonin in Dog Plasma

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL nih.gov |

| Linearity (r) | >0.991 nih.gov |

| Intra-day Precision (RSD%) | < 13.5% nih.gov |

| Inter-day Precision (RSD%) | < 13.5% nih.gov |

| Accuracy (Relative Error) | < 13.0% nih.gov |

***In Vitro* Cell Culture Media**

The quantification of 6-sulfatoxymelatonin in in vitro cell culture media is a less established application but holds potential for studying melatonin metabolism at a cellular level. Research has shown that various cell types, including human keratinocytes, melanocytes, and dermal fibroblasts, can metabolize melatonin into 6-hydroxymelatonin (B16111), the immediate precursor of 6-sulfatoxymelatonin.

While the direct measurement of 6-sulfatoxymelatonin in cell culture media is not widely reported in the scientific literature, the analytical techniques used for its precursor and other metabolites could be adapted for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS): Studies on melatonin metabolism in skin cells have successfully used LC-MS to quantify the production of 6-hydroxymelatonin and other metabolites in cell culture. This indicates that LC-MS-based methods would be suitable for detecting and quantifying 6-sulfatoxymelatonin, should it be produced and secreted by the cells in sufficient amounts.

ELISA: Some commercially available ELISA kits for 6-sulfatoxymelatonin state that they are suitable for use with "culture media or any biological fluid". nih.gov However, specific research applications and validation data for this sample type are not readily available in published literature. Therefore, careful validation would be required before using these kits for quantitative analysis of cell culture media.

The ability to measure 6-sulfatoxymelatonin in cell culture systems would provide a valuable tool for investigating the enzymatic pathways of melatonin metabolism and its regulation in different cell types.

Future Directions and Emerging Research Avenues for 6 Sulfatoxy Melatonin

Development of Advanced Metabolomics Approaches for Comprehensive Melatonin (B1676174) Pathway Analysis

The characterization of the complete melatonin metabolome presents a significant analytical challenge due to the diverse structures and low concentrations of its various metabolites within complex biological matrices. nih.gov Advanced metabolomics, particularly techniques coupling liquid chromatography with mass spectrometry (LC-MS), are becoming indispensable for a more holistic analysis of the melatonin pathway. nih.govcreative-proteomics.com

Researchers are developing sensitive LC-MS methods that allow for the simultaneous determination of multiple melatonin biosynthetic intermediates and metabolites. nih.gov For instance, a one-step dispersive solid-phase extraction (dSPE) protocol followed by chemical labeling has been shown to significantly enhance the sensitivity of detection for key compounds in the pathway, including tryptophan, tryptamine, 5-hydroxytryptophan, serotonin (B10506), N-acetylserotonin, and 5-methoxytryptamine (B125070), in addition to melatonin itself. nih.gov This increased sensitivity reduces the amount of biological material required for analysis and enables a more detailed examination of metabolite distribution in different tissues. nih.gov

Metabolomic approaches have already been instrumental in re-characterizing melatonin metabolism in animal models, leading to the identification of numerous novel pathways. nih.gov These techniques are crucial for building a comprehensive map of melatonin's metabolic fate and understanding how this network is influenced by various physiological and pathological states. nih.govnih.gov

Exploration of Novel Enzymatic or Non-Enzymatic Pathways Contributing to 6-Sulfatoxy Melatonin Dynamics

The classic pathway of melatonin metabolism involves hydroxylation at the C6 position by cytochrome P450 enzymes (primarily CYP1A2) to form 6-hydroxymelatonin (B16111), which is then conjugated with sulfate (B86663) to produce 6-sulfatoxymelatonin (B1220468). acs.orgresearchgate.net However, emerging evidence suggests the existence of alternative and novel pathways.

An alternate melatonin synthetic pathway, where serotonin is first O-methylated to 5-methoxytryptamine and then N-acetylated to melatonin, is known to exist and may be more prominent in certain organisms and under specific conditions. nih.gov Research indicates this alternative route is prevalent in some plants and bacteria and may also occur in animals. nih.govmdpi.com

Furthermore, studies utilizing metabolomic approaches have identified previously unknown metabolites, suggesting the involvement of other enzymatic processes. nih.gov For example, a novel metabolite produced through O-demethylation, 6-hydroxylation, and sulfation has been detected in human urine. nih.gov The deformylation pathway is another alternative to O-demethylation, leading to the formation of N-acetyl-5-hydroxytryptamine instead of 6-hydroxymelatonin. acs.org The specific P450 isozyme involved plays a crucial role in directing the reaction towards a particular product channel. acs.orgresearchgate.net

Future investigations will likely focus on characterizing the enzymes involved in these alternative pathways and understanding the conditions under which they are activated. This includes exploring both enzymatic and non-enzymatic reactions that could contribute to the dynamic regulation of 6-sulfatoxymelatonin levels.

Integration of 6-Sulfatoxy Melatonin Data within Systems Biology and Computational Modeling Frameworks

The growing body of data on melatonin and its metabolites necessitates the use of systems biology and computational modeling to integrate this information into a cohesive understanding of its physiological roles. plos.orgumbc.edu These approaches allow for the simulation and prediction of complex biological processes. umbc.edu

Biophysical models have been developed to predict the dynamics of melatonin in plasma and saliva, as well as its urinary metabolite, 6-sulfatoxymelatonin. nih.govresearchgate.net These models can be coupled with models of arousal dynamics to predict melatonin levels across the sleep-wake cycle and under various conditions like shift work. nih.govresearchgate.net Such models are calibrated and validated against experimental data and can quantitatively reproduce the key dynamics of melatonin and aMT6s, including their release timing, amplitude, and response to light. nih.govresearchgate.net

The integration of 6-sulfatoxymelatonin data into these models is crucial for predicting circadian phase markers, such as the dim light melatonin onset (DLMO) and the acrophase of aMT6s. nih.govresearchgate.net As our knowledge of the melatonin metabolic network expands, these computational frameworks will become increasingly sophisticated, incorporating data from various levels of biological organization to create more accurate and predictive models of melatonin system dynamics. plos.orgnsf.gov

Comparative Research on Metabolism and Excretion Across Diverse Biological Systems and Species

Significant variations exist in melatonin metabolism and excretion across different species. nih.gov For instance, while the "classic" melatonin synthesis pathway is well-studied in vertebrates, an alternate pathway may be more dominant in plants and bacteria. nih.gov In plants, the methylation of N-acetylserotonin can be carried out by enzymes like caffeic acid O-methyltransferase, which is not the primary enzyme in animals. mdpi.com

Even within mammals, there can be differences. For example, a study on hypopituitary patients revealed sex-specific differences in the excretion of 6-sulfatoxymelatonin. nih.gov Furthermore, metabolic profiling in mice has shown that 6-hydroxymelatonin glucuronide is the most abundant metabolite in their urine, a different conjugation product than the sulfated form predominantly found in humans. nih.gov

Comparative studies are essential for understanding the evolutionary aspects of melatonin's functions. By examining how melatonin is synthesized, metabolized, and excreted in a wide range of organisms, from microorganisms to humans, researchers can gain insights into the fundamental roles of this ancient molecule and its metabolites. nih.govmdpi.com

In-depth Investigation of Potential Biological Activities of 6-Sulfatoxy Melatonin Beyond its Biomarker Role

While 6-sulfatoxymelatonin is primarily regarded as an inactive excretion product, the question of whether it possesses any biological activity of its own remains an open area of investigation. nih.gov Given that other melatonin metabolites have been shown to have biological effects, it is plausible that aMT6s may also have functions beyond simply being a waste product.

Future research could explore whether 6-sulfatoxymelatonin interacts with any receptors or signaling pathways. For instance, melatonin itself acts through G protein-coupled receptors MT1 and MT2 to influence intracellular signaling. researchgate.netbiorxiv.org It would be of interest to determine if aMT6s can modulate these or other receptors.

Additionally, considering the antioxidant properties of melatonin, studies could investigate if 6-sulfatoxymelatonin retains any of this free-radical scavenging ability. While some antioxidant products of melatonin have been identified, the potential role of its major metabolite in this regard is not well understood. nih.gov Uncovering any intrinsic biological activity of 6-sulfatoxymelatonin would significantly shift our understanding of its importance in physiology.

Q & A

Basic Research Questions

Q. What foundational chemical knowledge is required to synthesize 6-Sulfatoxy Melatonin Sodium Salt in a laboratory setting?

- Researchers must understand solubility rules for salts (e.g., sodium salts are typically water-soluble) and methods for synthesizing sulfated organic compounds. Key steps include acid-base titration for sodium salt formation and sulfate esterification of melatonin derivatives. Mastery of solubility testing (e.g., distinguishing soluble vs. insoluble salts) and cation/anion identification via confirmatory tests (e.g., flame tests for sodium) is critical .

Q. How should researchers ensure safety when handling this compound in experiments?

- Follow standard laboratory safety protocols: use personal protective equipment (PPE), avoid inhalation/ingestion, and consult safety data sheets (SDS) for first-aid measures. For example, skin contact requires immediate washing with soap and water, while inhalation necessitates moving to fresh air .

Q. What are the primary techniques for characterizing this compound’s purity and structure?

- Use spectroscopic methods (e.g., NMR for structural elucidation), mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Reference standards (e.g., deuterated analogs like 6-Sulfatoxy Melatonin-d4 Sodium Salt) aid in method validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., conflicting MS/NMR results) for this compound?

- Cross-validate results using orthogonal techniques: compare isotopic patterns in MS with deuterated analogs, confirm sulfation sites via tandem MS (MS/MS), and reconcile NMR chemical shifts with computational modeling. Document discrepancies and re-isolate the compound if impurities (e.g., melatonin-related byproducts) are suspected .

Q. What advanced methodologies are suitable for quantifying this compound in biological matrices?

- Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., 6-Sulfatoxy Melatonin-d4 Sodium Salt) to enhance accuracy. Validate the method using calibration curves, spike-and-recovery experiments, and matrix effect assessments .

Q. How can isotopic labeling (e.g., deuterium) improve pharmacokinetic studies of this compound?

- Deuterated analogs (e.g., 6-Sulfatoxy Melatonin-d4) serve as internal standards to correct for ion suppression/enhancement in LC-MS. They also enable tracking of metabolic pathways, such as sulfatase-mediated hydrolysis in vivo, by distinguishing endogenous vs. exogenous compound signals .

Q. What experimental design considerations are critical for studying the stability of this compound under varying pH/temperature conditions?

- Conduct forced degradation studies: expose the compound to acidic/alkaline buffers, elevated temperatures, and UV light. Monitor degradation products via HPLC-UV/MS and identify major impurities (e.g., melatonin or desulfated derivatives) to establish stability-indicating methods .

Methodological Guidance

- Synthesis Optimization : Use ion-exchange resins (e.g., sulfonic acid cation-exchange) to purify sodium salts .

- Data Interpretation : Address common pitfalls in spectral analysis (e.g., misassignment of sulfate peaks in NMR) by comparing data with published reference spectra .

- Error Mitigation : Ensure rigorous documentation of experimental procedures (e.g., reagent grades, reaction times) to troubleshoot reproducibility issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.